Cbz-beta-N-Methylamino-D-Ala
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Overview
Description
. This compound is a derivative of alanine, where the amino group is protected by a carbobenzoxy (Cbz) group, and the beta position is substituted with a methylamino group.
Preparation Methods
The reaction conditions often include the use of protecting groups, reagents like methylamine, and catalysts to facilitate the substitution reaction . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Cbz-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cbz-beta-N-Methylamino-D-Ala has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cbz-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cbz-beta-N-Methylamino-D-Ala can be compared with other similar compounds, such as:
Cbz-beta-N-Methylamino-L-Ala: Similar structure but with a different stereochemistry.
Cbz-beta-N-Ethylamino-D-Ala: Similar structure but with an ethylamino group instead of a methylamino group.
Cbz-beta-N-Methylamino-D-Ser: Similar structure but with a serine backbone instead of alanine.
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2R)-3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-13-7-10(11(15)16)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
BURBUFWJXKXRGK-SNVBAGLBSA-N |
Isomeric SMILES |
CNC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CNCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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